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Compound of Interest

Compound Name: GNF2133 hydrochloride

Cat. No.: B11933686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

GNF2133 hydrochloride is a potent and selective inhibitor of Dual-specificity tyrosine-

phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in various cellular

processes, including cell proliferation and neurodevelopment.[1][2] This guide provides a

comparative analysis of GNF2133's cross-reactivity with other kinases, offering valuable

insights for researchers utilizing this compound in their studies. The information presented is

supported by experimental data to facilitate an objective evaluation against alternative DYRK1A

inhibitors.

Kinase Selectivity Profile
GNF2133 exhibits high potency against its primary target, DYRK1A, with a reported IC50 of 6.2

nM.[3] Its selectivity has been assessed against a panel of other kinases, demonstrating a

favorable profile with significantly lower activity against many other kinases. For instance, the

IC50 for GSK3β is greater than 50 µM, indicating a high degree of selectivity over this closely

related kinase.[3]

To provide a comprehensive understanding of its cross-reactivity, the following table

summarizes the inhibitory activity of GNF2133 and other commonly used DYRK1A inhibitors

against a selection of kinases. This data, compiled from various kinase profiling studies, allows

for a direct comparison of their selectivity profiles.
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Kinase Target
GNF2133 HCl
IC50 (nM)

Harmine IC50
(nM)

SM07883 IC50
(nM)

Leucettine L41
IC50 (nM)

DYRK1A 6.2 ~70[4] 1.6[5] Potent Inhibitor

GSK3β >50,000[3] - 10.8[5] Potent Inhibitor

CLK1 -
~100% inhibition

at 10µM[4]
- Potent Inhibitor

DYRK1B -
~100% inhibition

at 10µM[4]
8[6] Potent Inhibitor

DYRK2 -
~100% inhibition

at 10µM[4]
16[6] Potent Inhibitor

CLK4 - - 3[6] -

MAO-A - Potent Inhibitor - -

Note: A hyphen (-) indicates that data for the specific kinase was not readily available in the

reviewed literature. The data is compiled from multiple sources and assay conditions may vary.

Comparative Analysis with Alternative Inhibitors
Harmine: A well-known β-carboline alkaloid, is a potent inhibitor of DYRK1A but also exhibits

significant inhibition of monoamine oxidase A (MAO-A) and other kinases like CLK1, DYRK1B,

and DYRK2.[4][7] This broader activity profile can complicate the interpretation of experimental

results.

SM07883: This compound is a highly potent and selective DYRK1A inhibitor with an IC50 of 1.6

nM.[5] While it shows some activity against the closely related kinases DYRK1B and DYRK2,

as well as GSK3β and CLK4, it is considered to have a relatively clean profile across a large

panel of kinases.[6]

Leucettine L41: Derived from a marine sponge, Leucettine L41 is a potent inhibitor of both the

DYRK and CLK families of kinases.[8] Its dual activity can be advantageous in certain research

contexts but requires careful consideration when specific inhibition of DYRK1A is desired.
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Signaling Pathways and Experimental Workflow
To visualize the context of GNF2133's action and the methodology for assessing its cross-

reactivity, the following diagrams are provided.
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Caption: Simplified DYRK1A signaling pathway.
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Caption: KINOMEscan experimental workflow.

Experimental Protocols
KINOMEscan™ Kinase Profiling Assay (Representative Protocol)

This protocol is based on the principles of the KINOMEscan™ technology, a competition-based

binding assay.

1. Reagents and Materials:

Test compound (e.g., GNF2133 hydrochloride) dissolved in DMSO.

A panel of DNA-tagged human kinases.

Streptavidin-coated magnetic beads.

Biotinylated, immobilized affinity ligand.

Assay buffer (composition is proprietary to the service provider).
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Wash buffer (composition is proprietary to the service provider).

Elution buffer (containing a high concentration of a non-biotinylated affinity ligand).

qPCR reagents.

Multi-well plates (e.g., 384-well).

2. Assay Procedure:

Ligand Immobilization: Streptavidin-coated magnetic beads are incubated with a biotinylated

affinity ligand to generate the affinity resin. The beads are then washed to remove any

unbound ligand.

Competition Binding: The DNA-tagged kinases, the test compound at various concentrations,

and the affinity resin are combined in the wells of a multi-well plate. A DMSO control (vehicle)

is included for each kinase.

Incubation: The plate is incubated for a defined period (e.g., 1 hour) at room temperature

with shaking to allow the binding reaction to reach equilibrium.

Washing: The beads are washed extensively to remove any unbound kinase.

Elution: The bound kinase is eluted from the affinity resin by adding an elution buffer

containing a high concentration of a non-biotinylated affinity ligand.

Quantification: The amount of eluted kinase-associated DNA tag is quantified using a

standard qPCR protocol.

Data Analysis: The amount of kinase detected in the presence of the test compound is

compared to the amount detected in the DMSO control. The results are typically expressed

as the percentage of the control. For dose-response experiments, the concentration of the

test compound that results in 50% inhibition of kinase binding (Kd or IC50) is calculated.

Conclusion
GNF2133 hydrochloride is a highly selective inhibitor of DYRK1A, demonstrating minimal

cross-reactivity against a range of other kinases, particularly when compared to other tool
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compounds like harmine. Its favorable selectivity profile makes it a valuable tool for specifically

investigating the biological functions of DYRK1A. Researchers should, however, always

consider the full kinase profile of any inhibitor in the context of their specific experimental

system to ensure accurate interpretation of results. The use of well-controlled experiments and

orthogonal approaches is recommended to validate findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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